9-Anthracenecarbonyl chloride

Trace analytical derivatization Sₙ1 acylation mechanism Hydroxy group analysis

9-Anthracenecarbonyl chloride (syn. anthracene-9-carbonyl chloride, 9-anthroyl chloride) is a polycyclic aromatic acyl chloride with the molecular formula C₁₅H₉ClO and a molecular weight of 240.68 g/mol.

Molecular Formula C15H9ClO
Molecular Weight 240.68 g/mol
CAS No. 16331-52-5
Cat. No. B092493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Anthracenecarbonyl chloride
CAS16331-52-5
Synonymsanthracene-9-carbonyl chloride
Molecular FormulaC15H9ClO
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)Cl
InChIInChI=1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
InChIKeyREJFOBQJXSGDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Anthracenecarbonyl Chloride (CAS 16331-52-5): Scientific Procurement Baseline for a Polycyclic Aromatic Acyl Chloride Derivatization Reagent


9-Anthracenecarbonyl chloride (syn. anthracene-9-carbonyl chloride, 9-anthroyl chloride) is a polycyclic aromatic acyl chloride with the molecular formula C₁₅H₉ClO and a molecular weight of 240.68 g/mol [1]. It is a moisture-sensitive crystalline solid with a melting point of 51 °C [2]. The compound belongs to the anthracene carboxylic acid derivatives family and is distinguished from simpler aromatic acyl chlorides by its extended anthracene π-system, which confers intrinsic fluorescence properties (excitation ~257 nm, emission ~458 nm in dichloromethane) [3]. Its primary documented use is as a pre-column fluorescent and ultraviolet derivatizing reagent for hydroxyl-containing analytes in high-performance liquid chromatography (HPLC), with established applications in diethylene glycol determination in wine and endotoxin marker detection [4][5].

Why Generic Acyl Chloride Substitution Fails: The Differentiating Chemistry of 9-Anthracenecarbonyl Chloride


Aromatic acyl chlorides such as benzoyl chloride and 1-naphthoyl chloride are not functionally interchangeable with 9-anthracenecarbonyl chloride for two critical reasons. First, the anthracene-9-carbonyl chloride undergoes acylation of hydroxy groups via a rare Sₙ1-type mechanism in aprotic organic solvents, rather than the typical addition-elimination pathway characteristic of simpler aromatic acyl chlorides [1]. This mechanistic divergence directly impacts reaction efficiency at low substrate concentrations — a parameter irrelevant to bulk synthetic acylation but decisive in trace analytical derivatization where analyte levels may be in the femtomolar range. Second, the extended anthracene π-system provides intrinsic fluorescence with a quantum yield of approximately 0.25 for the anthracene core in aqueous media, compared to approximately 0.16 for the naphthalene core, enabling dual UV and fluorescence detection that simpler acyl chlorides lacking a significant fluorophore cannot match [2]. These two factors — mechanistically distinct reactivity and built-in fluorogenic detection capability — mean that substituting a generic acyl chloride fundamentally alters both the reaction chemistry and the achievable analytical sensitivity.

9-Anthracenecarbonyl Chloride: Quantitative Evidence Guide for Differentiated Scientific Selection


Sₙ1 Acylation Mechanism Enables Efficient Derivatization at Low Hydroxy Concentrations Versus Standard Acyl Chlorides

9-Anthracenecarbonyl chloride acylates hydroxy groups via a rare Sₙ1-type mechanism in aprotic organic solvents, as demonstrated by kinetic and product analysis studies [1]. In contrast, typical aromatic acyl chlorides such as benzoyl chloride and substituted benzoyl chlorides proceed via the standard addition-elimination (bimolecular) pathway under comparable conditions, as established by extensive kinetic studies of benzoyl chloride solvolysis [2]. The Sₙ1 pathway of 9-anthracenecarbonyl chloride is enabled by the capacity of the anthracene-9-carbonyl cation to achieve stabilization through extended π-delocalization across the tricyclic aromatic system — a stabilization mode not accessible to the benzoyl cation derived from benzoyl chloride. This mechanistic distinction has practical consequences: the Sₙ1 pathway permits efficient acylation even at low nucleophile (hydroxy group) concentrations where bimolecular kinetics would become rate-limiting.

Trace analytical derivatization Sₙ1 acylation mechanism Hydroxy group analysis Aprotic solvent chemistry

Ultrasensitive Fluorescence Detection: 10 fmol Limit of Detection for Endotoxin Marker Derivatization

When coupled to 3-hydroxytetradecanoic acid methyl ester (a chemical marker for endotoxin), 9-anthracenecarbonyl chloride enables a fluorescence detection limit of 10 femtomoles, with the purified derivative (methyl-3-O-(9-carboxy-anthracenyl)tetradecanoate, M/Z 462) showing maximum emission at excitation wavelength 257 nm and emission wavelength 458 nm in dichloromethane [1]. This method achieved detection of Salmonella abortus equi endotoxin at 100 pg in aqueous solution [1]. For reference, dansyl chloride — one of the most widely used fluorescent derivatization reagents for amino and hydroxy compounds — typically achieves detection limits in the 200 fmol to 1 pmol range for polyamines and amino acids by HPLC-fluorescence, representing a 20- to 100-fold higher limit of detection compared to the 10 fmol achieved with 9-anthracenecarbonyl chloride [2][3].

Endotoxin detection Fluorescence derivatization 3-Hydroxy fatty acid analysis Femtomolar detection limit

Intrinsic Anthracene Fluorescence: Quantum Yield Advantage Over Naphthalene-Based Derivatization Systems

The anthracene core of 9-anthracenecarbonyl chloride provides an intrinsic fluorescence quantum yield (Φf) of approximately 0.25 in aqueous solution, compared to approximately 0.16 for the naphthalene core found in reagents such as 1-naphthoyl chloride and dansyl chloride (which bears a 1-dimethylaminonaphthalene-5-sulfonyl fluorophore) [1]. This approximately 1.6-fold higher quantum yield of the parent anthracene chromophore translates directly into higher photon output per derivatized analyte molecule under identical excitation conditions. While the absolute quantum yield of the anthracene-9-carbonyl chloride ester derivatives can be modulated by the attached analyte structure and solvent environment, the intrinsic photophysical advantage of the anthracene π-system over the naphthalene π-system is a fundamental property independent of the specific derivatization application [1][2].

Fluorescence quantum yield Polycyclic aromatic fluorophore Anthracene vs. naphthalene Detection sensitivity

Dual-Mode UV and Fluorescence Detection Capability: Single Derivatization for Orthogonal HPLC Detection

9-Anthracenecarbonyl chloride generates ester derivatives that are simultaneously detectable by both UV absorbance and fluorescence, as demonstrated across multiple analyte classes including short-chain alcohols, diols, trichothecene mycotoxins, and sterols [1]. This dual detection capability arises from the anthracene chromophore, which possesses strong UV absorption bands (notably at ~252 nm and ~375 nm) alongside efficient fluorescence emission [2]. In contrast, benzoyl chloride — the most commonly used aromatic acyl chloride for derivatization — produces derivatives that are primarily UV-active and lack practical native fluorescence, requiring a separate fluorogenic reagent if fluorescence detection is needed [3]. The ability to use both detection modes from a single derivatization reaction enables orthogonal confirmation of analyte identity and concentration within a single HPLC run, reducing the need for repeat analyses with different derivatization chemistries.

Dual-mode detection UV absorbance Fluorescence spectroscopy HPLC method validation

Validated Regulatory Application: Diethylene Glycol Determination in Wine by HPLC with 9-Anthracenecarbonyl Chloride Derivatization

A fully validated HPLC method using 9-anthracenecarbonyl chloride as the pre-column derivatizing reagent was developed and published for the determination of diethylene glycol (DEG) in wine [1]. This application addresses a critical food safety concern following the 1985 Austrian wine scandal involving DEG adulteration. The method provides a targeted solution for wine industry quality control laboratories. Alternative DEG determination methods at the time relied on gas chromatography (GC-FID or GC-MS), which require analyte volatility or additional derivatization steps for GC compatibility [2]. The 9-anthracenecarbonyl chloride HPLC method enables direct analysis in the liquid phase with fluorescence or UV detection, bypassing the volatility requirement inherent to GC-based approaches. While more recent DEG methods using GC-FID or novel salting-out extraction with GC-FID have been developed since the original 1988 publication, the 9-anthracenecarbonyl chloride method remains a documented, peer-reviewed reference method specifically validated for the wine matrix [1][2].

Diethylene glycol analysis Wine quality control Food safety testing Regulatory compliance method

9-Anthracenecarbonyl Chloride: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Trace-Level Fluorescent Derivatization of Hydroxy-Containing Biomarkers for HPLC Analysis Where Femtomolar Sensitivity Is Required

For bioanalytical laboratories quantifying low-abundance hydroxylated biomarkers — such as 3-hydroxy fatty acids as endotoxin markers, steroid metabolites, or trichothecene mycotoxins — 9-anthracenecarbonyl chloride is the reagent of choice when detection limits below 100 fmol are necessary. The demonstrated 10 fmol LOD for endotoxin marker derivatives [1] and the reagent's capacity for efficient acylation at low hydroxy concentrations via its Sₙ1 mechanism [2] provide a measurable sensitivity advantage over generic dansyl chloride (LOD ~200 fmol to 1 pmol) and non-fluorescent benzoyl chloride. This scenario directly leverages the quantitative evidence established in Evidence Items 1 and 2.

Regulatory Food and Beverage Quality Control: HPLC Determination of Diethylene Glycol in Complex Matrices

Quality control laboratories in the wine and beverage industry requiring a validated, peer-reviewed HPLC method for diethylene glycol analysis can adopt the 9-anthracenecarbonyl chloride derivatization protocol as an alternative to GC-based methods. The 1988 Journal of Chromatography method [3] provides a citable reference with defined performance in the wine matrix, enabling HPLC-equipped laboratories to perform DEG analysis without investing in GC instrumentation or developing and validating a new method de novo. This scenario is supported by Evidence Item 5.

Method Development Requiring Orthogonal UV and Fluorescence Detection from a Single Derivatization Chemistry

Analytical method development laboratories that require both UV and fluorescence detection for method validation, peak purity assessment, or dynamic range extension should select 9-anthracenecarbonyl chloride as a dual-mode derivatization reagent. The anthracene chromophore's strong UV absorption at ~252 nm and ~375 nm combined with efficient fluorescence (ex 257 nm / em 458 nm) [4] enables orthogonal detection without conducting parallel derivatizations with separate UV-only and fluorescence-only reagents such as benzoyl chloride and dansyl chloride, respectively. This reduces reagent inventory, sample preparation time, and potential sources of between-method variability. This scenario is supported by Evidence Item 4.

Fluorescence-Based Molecularly Imprinted Polymer (MIP) Sensor Development Utilizing Anthracene Fluorescence as a Transduction Mechanism

Researchers developing molecularly imprinted polymer sensors for polycyclic aromatic hydrocarbons or hydroxyl-containing analytes can employ 9-anthracenecarbonyl chloride both as a functional monomer building block and as an intrinsic fluorescent reporter. The anthracene moiety's quantum yield of ~0.25 [5] provides a built-in fluorescence transduction mechanism, potentially eliminating the need for exogenous fluorescent labels in MIP-based sensing platforms. The documented use of anthracene-9-carbonyl derivatives in MIP selectivity enhancement [6] supports this application direction, though quantitative comparative performance data against alternative fluorescent monomers in MIP formats remains limited and should be verified experimentally.

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